Lipid A monophosphorylé (synthétique)

Vue d'ensemble

Description

MPLA (synthetic) Sterile Solution, also known as Monophosphoryl Lipid A, is a synthetic, sterile solution . It does not contain RNA, DNA, or protein fragments . It is a Toll-like receptor 4 (TLR4) activator and activates TLR4 but does not activate TLR2 even at high concentrations . The synthetic lipid A is structurally very similar to natural MPLA but does not exist in nature .

Applications De Recherche Scientifique

Adjuvant vaccinal pour les infections bactériennes

Lipid A monophosphorylé (MPLA) : est largement utilisé comme adjuvant dans les vaccins ciblant les infections bactériennes. Une étude a démontré que le MPLA renforçait la réponse immunitaire contre le Staphylococcus aureus résistant à la méthicilline (SARM) lorsqu'il était utilisé avec d'autres adjuvants {svg_1}. Il a été démontré qu'il augmentait les anticorps opsonisants et les profils de cytokines, conduisant à une réduction de la mortalité et de la charge bactérienne chez les souris vaccinées {svg_2}.

Agoniste du récepteur 4 de type Toll (TLR4)

En tant qu'agoniste du TLR4, le MPLA active les réponses immunitaires via la voie du TLR4. Il a été utilisé pour étudier l'équilibre entre une faible réactogénicité et une grande efficacité dans la conception de vaccins. Le MPLA de qualité recherche a montré des activités différentes dans les systèmes cellulaires humains et murins, fournissant des informations sur son utilisation comme adjuvant vaccinal sûr {svg_3}.

Développement de vaccins anticancéreux

MPLA : a été évalué comme porteur et adjuvant intégré pour les vaccins anticancéreux synthétiques à base de glucides. Sa capacité à améliorer l'immunogénicité en fait un candidat puissant pour la création de vaccins auto-adjuvants entièrement synthétiques {svg_4}.

Applications immunothérapeutiques

Les effets immunomodulateurs du MPLA en font un candidat pour l'immunothérapie. Il a été démontré qu'il améliorait l'immunité à médiation cellulaire B et T, ce qui est crucial pour les applications prophylactiques et thérapeutiques {svg_5}.

Synthèse de vaccins glycoconjugués

Des dérivés du MPLA : ont été synthétisés pour être couplés à diverses structures, telles que les antigènes associés aux tumeurs, afin de construire des vaccins glycoconjugués. Cette application est particulièrement pertinente dans le développement de vaccins contre le cancer {svg_6}.

Mécanisme D'action

Target of Action

Monophosphoryl lipid A (MPLA) is a natural agonist for the toll-like receptor-4 (TLR4) . TLR4 is a mammalian transmembrane receptor protein that is widely expressed in immune system cells, including neutrophils, macrophages, splenocytes, lymphocytes, and dendritic cells .

Mode of Action

MPLA interacts with TLR4, resulting in a partial agonist profile . It has been suggested that MPLA improves vaccine immunogenicity by enhancing antigen-presenting cell maturation . Further analysis of the major components of MPLA adjuvant prepared synthetically identified two structural variants that functioned as competitive antagonists of human TLR4 .

Biochemical Pathways

MPLA induces strong p38 MAPK but weak JNK activation, resulting in high IP-10 (interferon-inducible protein 10), tumor necrosis factor, and interleukin-10 but low MCP-1 transcript levels . This indicates that MPLA affects the MAPK pathway and cytokine production, which are crucial for immune responses.

Pharmacokinetics

It’s known that mpla is used as an adjuvant in immunization, suggesting it’s capable of being absorbed and distributed in the body to enhance immune responses .

Result of Action

MPLA enhances antibody responses, T cell expansion, and recall responses against antigens without causing excessive inflammatory side effects . It elicits high titers of antigen-specific IgG antibodies, indicating a T cell-dependent immune response .

Action Environment

Environmental factors can influence the immunological activity of MPLA. The lipid composition and structure of MPLA have a significant influence on its immunological activity . Also, the combination of MPLA and other substances, such as Alum, can further enhance immune responses .

Safety and Hazards

MPLA (synthetic) Sterile Solution is harmful if swallowed . In case of inhalation, it is advised to remove to fresh air and give artificial respiration if not breathing . In case of skin contact, wash skin with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, do NOT induce vomiting .

Analyse Biochimique

Biochemical Properties

Monophosphoryl Lipid A (synthetic) plays a significant role in biochemical reactions. It is recognized as an agonist of Toll-Like Receptor 4 (TLR4) that directly activates dendritic cells . It interacts with various enzymes and proteins, including MyD88 and TRIF, which are different adaptors in TLR4 signaling .

Cellular Effects

Monophosphoryl Lipid A (synthetic) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to drive nonspecific resistance to infection for up to 2 weeks .

Molecular Mechanism

The mechanism of action of Monophosphoryl Lipid A (synthetic) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions as a competitive antagonist of human TLR4 . It also exerts its effects at the molecular level by stimulating TLR4, which leads to the activation of dendritic cells .

Temporal Effects in Laboratory Settings

The effects of Monophosphoryl Lipid A (synthetic) change over time in laboratory settings. It has been found to drive a sustained and dynamic metabolic program in macrophages that supports improved pathogen clearance .

Dosage Effects in Animal Models

The effects of Monophosphoryl Lipid A (synthetic) vary with different dosages in animal models. It has been shown to enhance immune responses and improve microbe clearance .

Metabolic Pathways

Monophosphoryl Lipid A (synthetic) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it can affect metabolic flux or metabolite levels .

Transport and Distribution

Monophosphoryl Lipid A (synthetic) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Propriétés

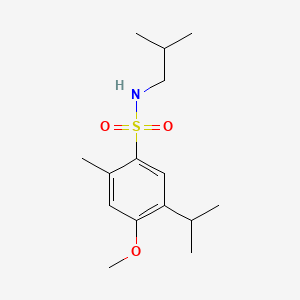

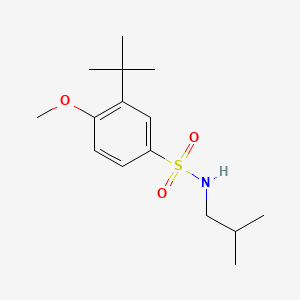

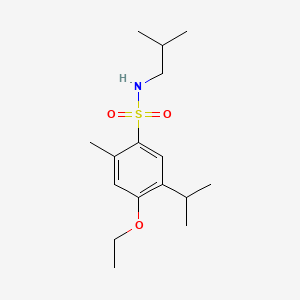

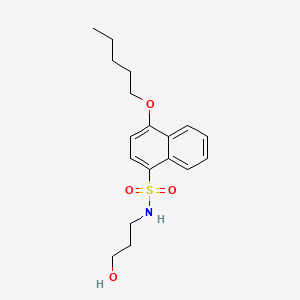

IUPAC Name |

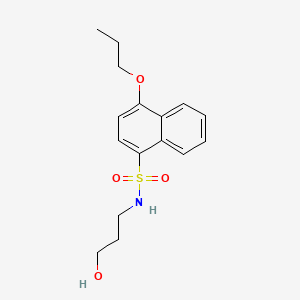

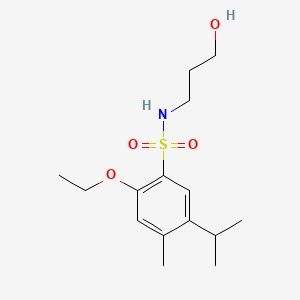

azanium;[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6S)-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl]methoxy]-2-(hydroxymethyl)-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H181N2O22P.H3N/c1-7-13-19-25-31-37-39-45-51-57-63-69-85(104)114-79(67-61-55-49-43-35-29-23-17-11-5)73-84(103)98-90-94(119-88(107)74-80(68-62-56-50-44-36-30-24-18-12-6)115-86(105)70-64-58-52-46-40-38-32-26-20-14-8-2)92(120-121(110,111)112)81(75-99)117-96(90)113-76-82-91(108)93(118-87(106)72-78(101)66-60-54-48-42-34-28-22-16-10-4)89(95(109)116-82)97-83(102)71-77(100)65-59-53-47-41-33-27-21-15-9-3;/h77-82,89-96,99-101,108-109H,7-76H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112);1H3/t77-,78-,79-,80-,81-,82-,89-,90-,91-,92-,93-,94-,95+,96-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAZUDUZKTYFBG-HNPUZVNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)OP(=O)(O)[O-])OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)CO)OP(=O)(O)[O-])OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H184N3O22P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1763.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246298-63-4 | |

| Record name | Glucopyranosyl lipid A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246298634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucopyranosyl Lipid - A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPRETOLIMOD AMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1O9D5VN5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.